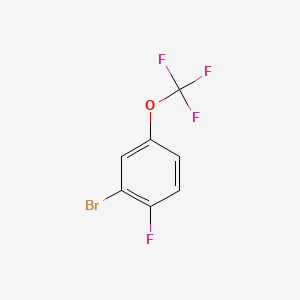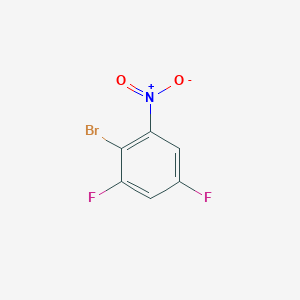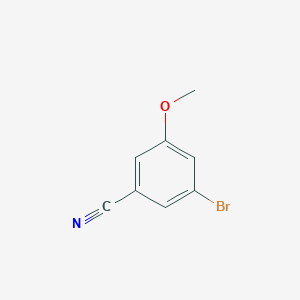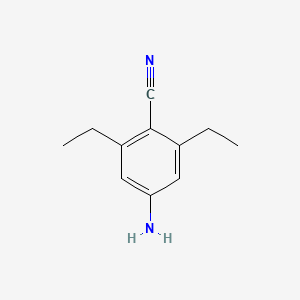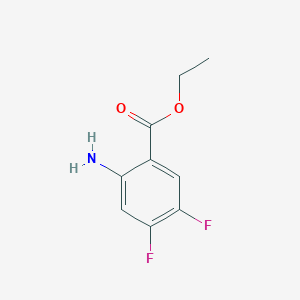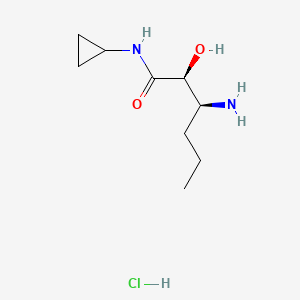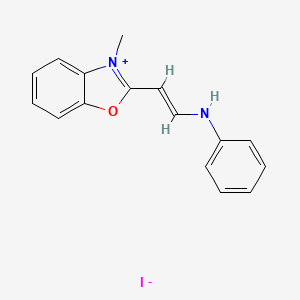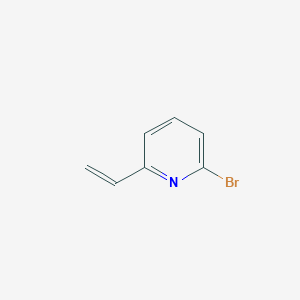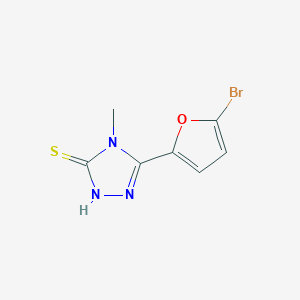
5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a furyl group (a furan ring), a bromine atom, a methyl group, a 1,2,4-triazole ring, and a thiol group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan and triazole precursors. The bromine atom could be introduced via electrophilic aromatic substitution, and the thiol group could be installed using a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furyl and 1,2,4-triazole rings, which are aromatic and hence contribute to the molecule’s stability. The bromine atom is a heavy halogen that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” could participate in a variety of chemical reactions. The bromine atom could be replaced via nucleophilic aromatic substitution, and the thiol group could be oxidized to a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity. The thiol group could engage in hydrogen bonding, influencing the compound’s solubility and reactivity .Scientific Research Applications
Reactivity and Pharmacological Activities
Compounds with an open thiogroup, such as 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant antioxidant and antiradical activities. These compounds have shown a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. Their reactivity has been compared to biogenic amino acids like cysteine due to the presence of a free SH-group, highlighting their potential for biochemical applications. Despite the known reactivity of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles, comprehensive studies summarizing chemical transformations involving this class of compounds have been scarce, underscoring the need for further research in this area (Kaplaushenko, 2019).
Biological Features and Antibacterial Activity
Modern chemistry continues to seek rational methods for synthesizing biologically active substances, with 1,2,4-triazole derivatives presenting numerous possibilities. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising, indicating the potential for developing new therapeutic agents based on 1,2,4-triazole chemistry (Ohloblina, 2022).
Patent Landscape for Triazole Derivatives
The triazole class, including 1,2,4-triazoles, remains of interest due to its diverse biological activities. Patents covering novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 have explored their potential in treating various diseases, highlighting the ongoing innovation and development of new drugs based on triazole chemistry. This review emphasizes the need for new, more efficient preparations of triazoles considering green chemistry and the challenge of emerging diseases and antibiotic resistance (Ferreira et al., 2013).
Versatility in Applications
1,2,4-triazole derivatives are noted for their versatility, finding applications beyond pharmaceuticals, including in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. This broad utility underscores the compound's significance in various industries, from engineering and metallurgy to agriculture, showcasing the potential for new discoveries and applications of 1,2,4-triazole-based compounds (Parchenko, 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done in a well-ventilated area while wearing appropriate personal protective equipment. The compound should be stored properly to prevent degradation .
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGUNMIFOCGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


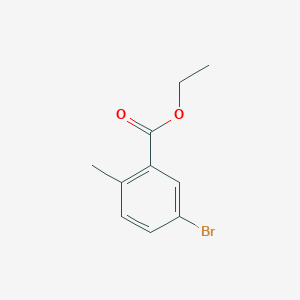
![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)
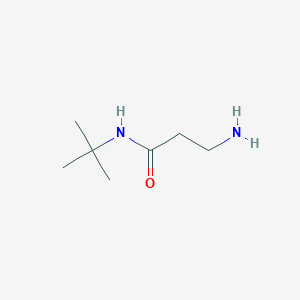
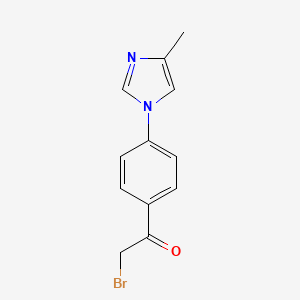
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
